

# Application Notes & Protocols:

## Electrophysiological Characterization of Gamma-Secretase Modulators

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### Compound of Interest

Compound Name: *Gamma-secretase modulators*

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## Introduction

Gamma-secretase ( $\gamma$ -secretase) is a multi-subunit intramembrane protease complex critical to neuronal function and dysfunction. Its cleavage of the Amyloid Precursor Protein (APP) produces amyloid-beta ( $A\beta$ ) peptides of varying lengths.<sup>[1][2]</sup> An imbalance favoring the production of the longer, aggregation-prone  $A\beta_{42}$  peptide over shorter forms is a central event in the amyloid cascade hypothesis of Alzheimer's Disease (AD).<sup>[1][2]</sup> Pathological accumulation of  $A\beta_{42}$  oligomers is strongly linked to synaptic dysfunction, including the impairment of long-term potentiation (LTP), a cellular correlate of learning and memory.

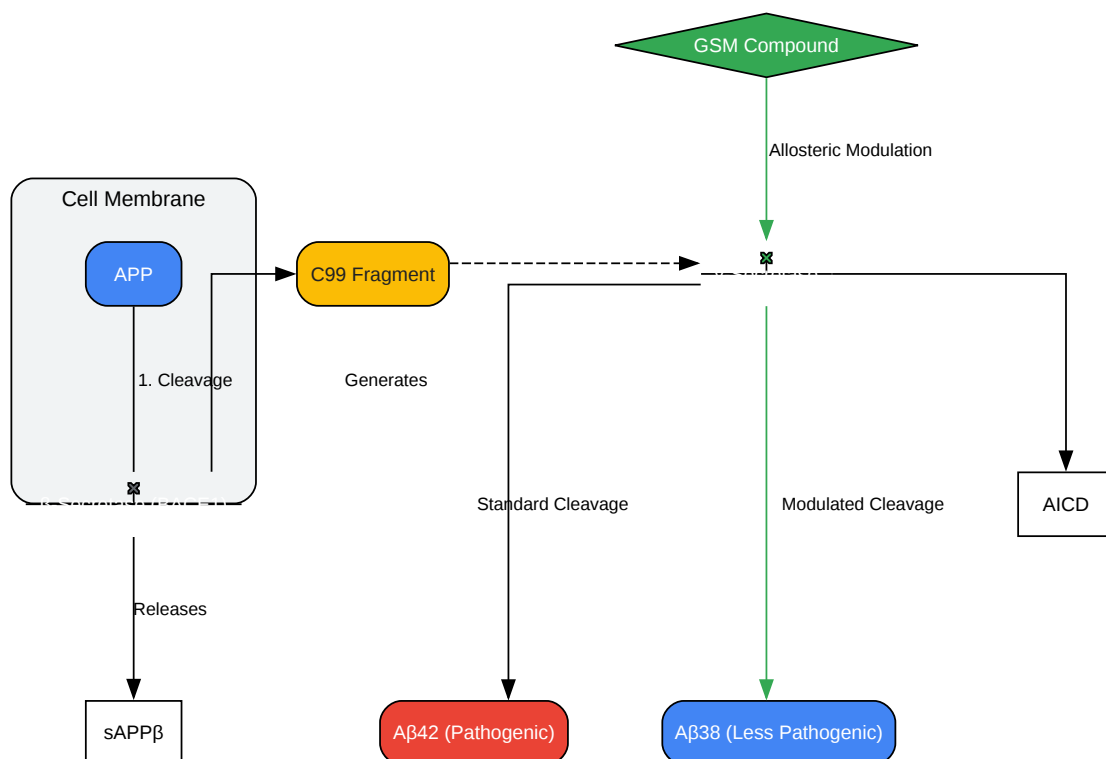
Unlike  $\gamma$ -secretase inhibitors (GSIs), which block the enzyme's activity entirely and can cause significant side effects by preventing the cleavage of other essential substrates like Notch,  $\gamma$ -secretase modulators (GSMs) offer a more nuanced therapeutic strategy.<sup>[1][3][4]</sup> GSMs are small molecules that allosterically modulate the enzyme to shift its cleavage preference, resulting in a decrease in toxic  $A\beta_{42}$  and a concurrent increase in shorter, less amyloidogenic peptides such as  $A\beta_{38}$ .<sup>[1][3][4][5]</sup> This mechanism preserves the essential functions of  $\gamma$ -secretase while specifically targeting the pathogenic production of  $A\beta_{42}$ .<sup>[1]</sup>

Electrophysiology provides a powerful suite of tools to directly measure the functional consequences of  $A\beta$  pathology and the therapeutic potential of GSMs at the synaptic and

network levels. These application notes provide an overview of the key electrophysiological applications for GSMs and a detailed protocol for assessing their effects on synaptic plasticity in an ex vivo model.

## Signaling Pathway: Modulation of APP Processing

Gamma-secretase is the final enzyme in the amyloidogenic pathway. Following the initial cleavage of APP by  $\beta$ -secretase (BACE1), the resulting C99 fragment is processed by  $\gamma$ -secretase. This processing occurs via a series of cuts, leading to the production of A $\beta$  peptides of different lengths. GSMs bind to  $\gamma$ -secretase and alter its conformation, which favors a cleavage pathway that produces shorter A $\beta$  peptides (e.g., A $\beta$ 38) at the expense of A $\beta$ 42.<sup>[2]</sup>



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**Caption:** Mechanism of  $\gamma$ -Secretase Modulation by GSMs.

## Key Electrophysiological Applications & Data

### Investigating Synaptic Plasticity: LTP & LTD

A primary application for GSMs is in rescuing deficits in synaptic plasticity, particularly Long-Term Potentiation (LTP), in AD models. High concentrations of soluble A $\beta$ 42 oligomers are

known to inhibit LTP induction and maintenance. By reducing A $\beta$ 42 levels, GSMs are hypothesized to restore normal synaptic function. Experiments are typically performed on hippocampal slices from transgenic AD model mice (e.g., 5XFAD).

## Probing Intrinsic and Synaptic Properties

Beyond LTP, GSMs can be used to study more fundamental aspects of neuronal function. Gamma-secretase activity itself appears to regulate neurotransmitter release. Pharmacological inhibition of  $\gamma$ -secretase has been shown to increase the frequency of spontaneous miniature excitatory postsynaptic currents (mEPSCs), suggesting that the enzyme normally acts to suppress spontaneous vesicle release.[6] This provides another avenue to explore the effects of GSMs, which modulate rather than inhibit this activity.

## Data Presentation

The following tables summarize key quantitative data related to the effects of modulating  $\gamma$ -secretase activity.

Table 1: Effect of  $\gamma$ -Secretase Inhibition on Spontaneous Neurotransmission

Parameter	Model System	Treatment	Result	Percent Change
mEPSC Frequency	Wild-Type	$\gamma$ -Secretase	6.5 $\pm$ 2.1 Hz	~123% Increase
	Cultured Hippocampal Neurons	Inhibitor (L685,458, 5 $\mu$ M)	(Control) vs. 14.5 $\pm$ 3.3 Hz (Treated)[6]	

| mEPSC Amplitude | Wild-Type Cultured Hippocampal Neurons |  $\gamma$ -Secretase Inhibitor (L685,458, 5  $\mu$ M) | No Significant Change[6] | N/A |

Table 2: Efficacy of a Novel GSM (EVP-0015962) on A $\beta$  Production

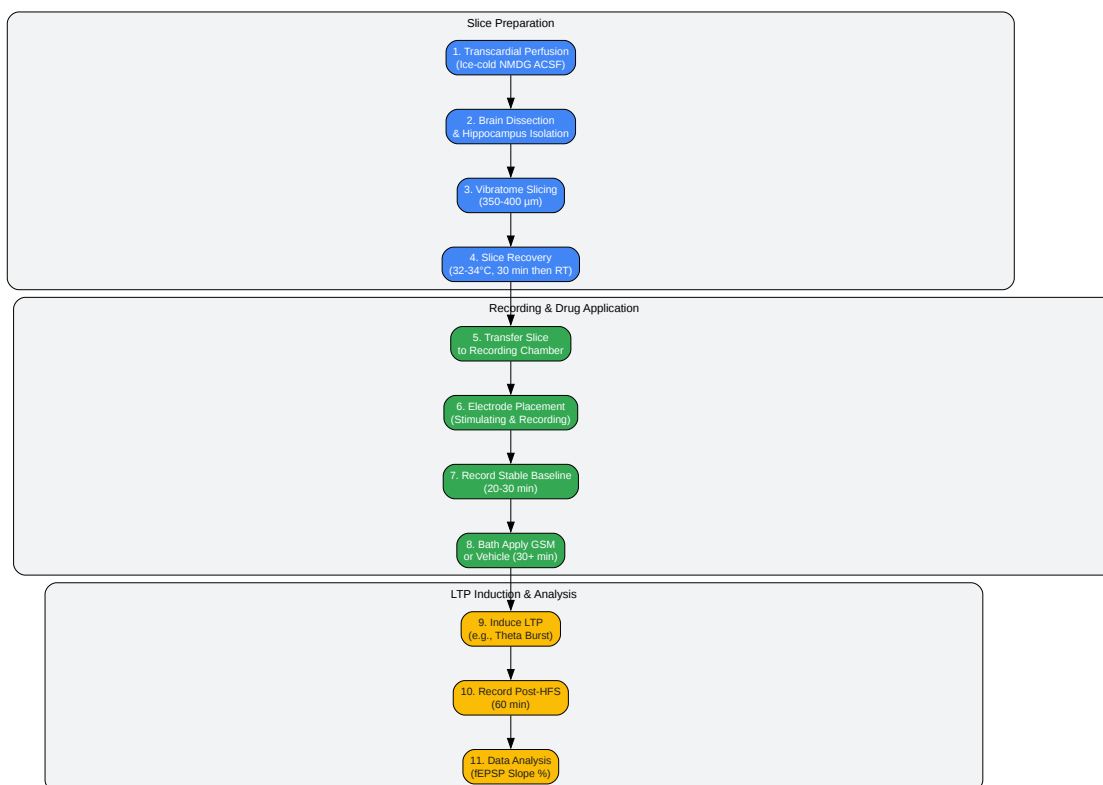
Parameter	Model System	IC <sub>50</sub>	Key Effect
Aβ42 Reduction	H4 Human Neuroglioma Cells	67 nM <sup>[7]</sup>	Dose-dependent decrease in Aβ42
Aβ38 Production	H4 Human Neuroglioma Cells	N/A	1.7-fold increase at Aβ42 IC <sub>50</sub> <sup>[7]</sup>

| Total Aβ Levels | H4 Human Neuroglioma Cells | N/A | No significant change<sup>[7]</sup> |

## Protocol: Assessing GSM Efficacy on LTP in Acute Hippocampal Slices

This protocol details the procedure for recording field excitatory postsynaptic potentials (fEPSPs) from the Schaffer collateral-CA1 pathway in acute hippocampal slices from a transgenic AD mouse model to test the ability of a GSM to rescue LTP deficits.

## Experimental Workflow



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**Caption:** Experimental workflow for an LTP rescue experiment with a GSM.

## Materials and Reagents

- Animals: Age-matched wild-type and transgenic AD model mice (e.g., 5XFAD).
- Slicing Solution (NMDG-ACSF, 1L): 92 mM NMDG, 2.5 mM KCl, 1.25 mM NaH<sub>2</sub>PO<sub>4</sub>, 30 mM NaHCO<sub>3</sub>, 20 mM HEPES, 25 mM Glucose, 2 mM Thiourea, 5 mM Na-Ascorbate, 3 mM Na-

Pyruvate, 0.5 mM  $\text{CaCl}_2 \cdot 4\text{H}_2\text{O}$ , 10 mM  $\text{MgSO}_4 \cdot 7\text{H}_2\text{O}$ . pH 7.3-7.4 when bubbled with 95%  $\text{O}_2$ /5%  $\text{CO}_2$ .

- Recording Solution (ACSF, 1L): 125 mM NaCl, 2.5 mM KCl, 1.25 mM  $\text{NaH}_2\text{PO}_4$ , 25 mM  $\text{NaHCO}_3$ , 1.3 mM  $\text{MgCl}_2$ , 2.5 mM  $\text{CaCl}_2$ , 10 mM D-glucose.[8] Continuously bubbled with 95%  $\text{O}_2$ /5%  $\text{CO}_2$ .
- GSM Compound & Vehicle: Stock solution of GSM dissolved in DMSO (e.g., 10 mM). Final DMSO concentration in ACSF should be  $\leq 0.1\%$ . Vehicle control is ACSF with the equivalent concentration of DMSO.
- Equipment: Vibratome, electrophysiology rig (amplifier, digitizer, stimulator), recording chamber, perfusion system, borosilicate glass capillaries, computer with acquisition software.

## Detailed Protocol

### Step 1: Acute Slice Preparation

- Anesthetize the mouse and perform transcardial perfusion with ice-cold, carbogenated NMDG-ACSF.
- Rapidly dissect the brain and isolate the hippocampi in a petri dish filled with ice-cold NMDG-ACSF.
- Cut 350-400  $\mu\text{m}$  thick transverse hippocampal slices using a vibratome in a chamber filled with the same slicing solution.[9][10]
- Transfer slices to a recovery chamber containing NMDG-ACSF at 32-34°C for 10-15 minutes.
- Move the recovery chamber to room temperature and allow slices to recover for at least 1 hour in standard recording ACSF before starting experiments.

### Step 2: Electrophysiological Recording

- Transfer a single slice to the recording chamber, which is continuously perfused (~2-3 mL/min) with carbogenated ACSF at 30-32°C.[11]

- Place a stimulating electrode (e.g., concentric bipolar electrode) in the Schaffer collateral pathway and a recording electrode (glass micropipette filled with ACSF, 1-3 MΩ resistance) in the stratum radiatum of the CA1 region.
- Deliver test pulses (e.g., 0.05 Hz) to establish a stable baseline fEPSP. Adjust stimulus intensity to elicit a response that is 30-40% of the maximum amplitude.
- Record a stable baseline for at least 20-30 minutes.

### Step 3: GSM Application and LTP Induction

- Switch the perfusion to ACSF containing the desired final concentration of the GSM (or vehicle). Allow the compound to perfuse for at least 30 minutes to ensure equilibration in the tissue.
- After the drug incubation period, continue baseline recording for another 10 minutes to ensure stability.
- Induce LTP using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS) (e.g., 10 bursts of 4 pulses at 100 Hz, with a 200 ms inter-burst interval, repeated twice).
- Immediately following HFS, resume recording at the baseline test pulse frequency for at least 60 minutes to monitor the potentiation of the fEPSP.

### Step 4: Data Analysis

- Measure the initial slope of the fEPSP for each time point.
- Normalize all data points to the average slope of the pre-HFS baseline (the last 10 minutes before induction).
- Quantify the magnitude of LTP as the average normalized fEPSP slope from 50-60 minutes post-HFS.
- Use appropriate statistical tests (e.g., Student's t-test or ANOVA) to compare the magnitude of LTP between experimental groups (e.g., WT + Vehicle, AD-Tg + Vehicle, AD-Tg + GSM). A



significant increase in LTP in the AD-Tg + GSM group compared to the AD-Tg + Vehicle group indicates a successful rescue.

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